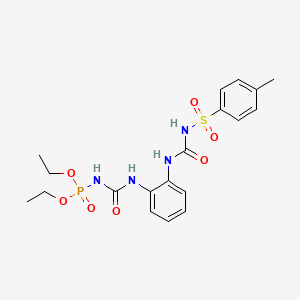![molecular formula C41H74O15 B1247197 [(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate is a natural product found in Clonostachys rosea with data available.
Aplicaciones Científicas De Investigación
Solubility Characteristics in Ethanol-Water Solutions
A study by Gong, Wang, Zhang, and Qu (2012) focused on the solubility of various saccharides, including complex carbohydrate compounds similar to the one , in ethanol-water solutions. They found that the solubilities of these compounds in ethanol-water mixtures increased with temperature. This research provides valuable insights into the physical properties and solubility behavior of such complex carbohydrates in different solvent systems, which can be critical for their application in various scientific fields, such as pharmaceutical formulation and chemical processing Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.
Role in mTOR Signaling Pathways
In a 2022 study by Buddham et al., a compound structurally related to the one was identified as a potential inhibitor of PDK1, a key gene in mTOR signaling pathways. This study suggests potential applications of such compounds in the treatment or study of diseases like Alzheimer's and type 2 diabetes, where mTOR signaling plays a crucial role. The implication of this research extends to the field of neurology and metabolic disorders, offering a new perspective on therapeutic interventions Network based identification of Potential Key Genes associated with Alzheimer’s disease and Type 2 Diabetes using mTOR signalling.
Synthesis and Chemical Analysis
Other studies have focused on the synthesis and chemical analysis of compounds with similar structures, which is pivotal in understanding their potential applications in various fields like organic synthesis and drug development. For example, research by Kato, Ono, and Akita (2001) and OhtaKazuo et al. (1993) provides insights into the methods of synthesizing complex organic compounds, which can be crucial for developing new pharmaceuticals or chemical intermediates New total synthesis of (±)-, (−)- and (+)-chuangxinmycins, Total Synthesis of Grahamimycin A1.
Propiedades
Nombre del producto |
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
|---|---|
Fórmula molecular |
C41H74O15 |
Peso molecular |
807 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
InChI |
InChI=1S/C41H74O15/c1-11-20(2)12-21(3)13-26(8)38(56-41-37(52)36(51)35(50)31(19-44)54-41)27(9)15-24(6)32(47)22(4)14-23(5)33(48)25(7)16-28(10)40(53)55-39(30(46)18-43)34(49)29(45)17-42/h14-16,20-22,25-27,29-39,41-52H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20-,21-,22-,25-,26-,27-,29+,30+,31+,32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
Clave InChI |
OKELHCCUNSKKJL-YXIIKYQLSA-N |
SMILES isomérico |
CC[C@H](C)C[C@H](C)C[C@H](C)[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C(=O)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OC(C(CO)O)C(C(CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
TMC-151A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
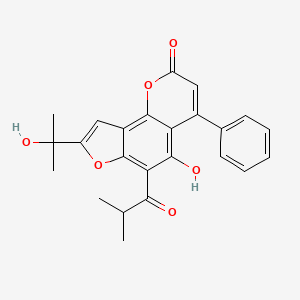
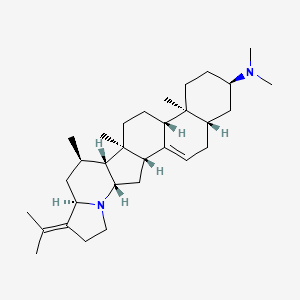
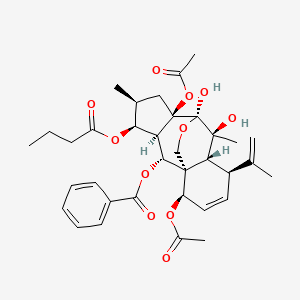
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

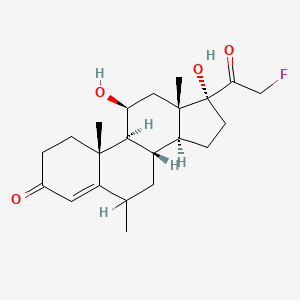
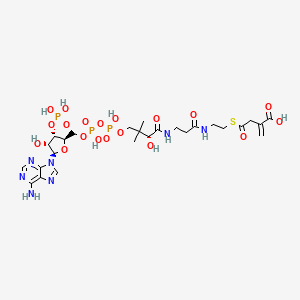
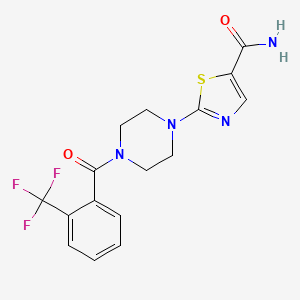

![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
